Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-
Description
This compound (EC 215-385-2) is a complex benzenesulfonic acid derivative featuring a triarylmethane-like structure with phenylamino and phenylimino substituents. Its structure shares similarities with triarylmethane dyes like Methyl Blue (C.I. Acid Blue 93), which also contain sulfonic acid groups and aromatic amine linkages .
Properties
CAS No. |
1186514-33-9 |
|---|---|
Molecular Formula |
C37H29N3O3S |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
2-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O3S/c41-44(42,43)36-14-8-7-13-35(36)40-34-25-19-29(20-26-34)37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30)28-17-23-33(24-18-28)39-31-11-5-2-6-12-31/h1-26,38,40H,(H,41,42,43) |
InChI Key |
XRICJEBVEBHBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)O |
physical_description |
Dry Powder, Liquid, Other Solid |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Properties
The molecular formula C₃₇H₂₉N₃O₃S corresponds to a molecular weight of 595.71 g/mol . The structure features a central sulfonic acid group (-SO₃H) attached to a triarylmethane backbone, which includes multiple phenylamino and phenylimino substituents. This arrangement confers high thermal stability and solubility in polar solvents like dimethyl sulfoxide (DMSO), though it remains insoluble in nonpolar media. X-ray crystallography of simpler benzenesulfonic acid analogs reveals tetrahedral geometry at the sulfur atom, with average bond distances of 1.75 Å (C-S), 1.43 Å (S=O), and 1.55 Å (S-OH). These structural traits are critical for directing subsequent synthetic modifications.
Industrial Synthesis Pathways
Sulfonation of Triarylmethane Intermediates
The industrial production of this compound typically begins with the synthesis of a triarylmethane precursor, followed by sulfonation. The general workflow involves:
Formation of the Triarylmethane Core :
Sulfonation :
- The triarylmethane intermediate is treated with fuming sulfuric acid (20–30% SO₃) at 50–60°C for 3–5 hours.
- The sulfonic acid group preferentially substitutes at the para position relative to the central methane carbon, as steric hindrance from adjacent aryl groups limits ortho substitution.
$$
\text{Triarylmethane} + \text{H}2\text{SO}4 \xrightarrow{\text{SO}3} \text{Benzenesulfonic Acid Derivative} + \text{H}2\text{O}
$$Neutralization and Isolation :
Table 1: Industrial Reaction Conditions for Sulfonation
| Parameter | Range |
|---|---|
| Sulfonating Agent | Fuming H₂SO₄ (20% SO₃) |
| Temperature | 50–60°C |
| Time | 3–5 hours |
| Yield | 68–75% |
| Byproduct | H₂O, Na₂SO₃ |
Laboratory-Scale Preparation
Coupling-Sulfonation Sequential Approach
Small-scale synthesis often employs a two-step sequence to improve control over regioselectivity:
Suzuki-Miyaura Coupling :
- A boronic acid-functionalized aniline derivative is cross-coupled with a brominated phenylimino compound using Pd(PPh₃)₄ (2 mol%) in tetrahydrofuran (THF) at reflux.
- Example reactants:
- 4-(Phenylamino)phenylboronic acid
- 1-Bromo-4-(phenylimino)-2,5-cyclohexadien-1-ylidene benzene
Directed Sulfonation :
- The coupled product undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This low-temperature protocol minimizes desulfonation side reactions.
$$
\text{Coupled Intermediate} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2} \text{Target Compound} + \text{HCl}
$$
Table 2: Laboratory Optimization Data
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | THF |
| Sulfonation Temperature | 0–5°C |
| Final Purity (HPLC) | ≥98% |
Critical Analysis of Methodologies
Yield-Limiting Factors
- Steric Hindrance : Bulky substituents on the triarylmethane core reduce sulfonation efficiency. Industrial methods address this by using excess SO₃ (1.5–2.0 equivalents).
- Byproduct Formation : Desulfonation above 200°C regenerates phenol derivatives. Temperature control during isolation (e.g., using vacuum distillation) mitigates this.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonyl chlorides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfonyl chlorides, amines, and various substituted derivatives, which can be used in further chemical synthesis or industrial applications .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Research indicates that benzenesulfonic acid derivatives exhibit significant anticancer activity. The compound's structure allows it to interact with biological targets effectively, potentially inhibiting tumor growth. Studies have demonstrated that modifications in the phenyl groups can enhance its efficacy against various cancer cell lines.
Drug Delivery Systems
The compound's solubility and stability make it a candidate for drug delivery systems. Its ability to form complexes with drugs can improve bioavailability and therapeutic effectiveness. For instance, formulations utilizing this compound have been tested for controlled release applications, showing promising results in enhancing the pharmacokinetics of co-administered drugs.
Materials Science
Dyes and Pigments
Benzenesulfonic acid derivatives are utilized in the synthesis of dyes and pigments due to their vibrant colors and stability. The compound's ability to form stable complexes with metal ions enhances the color properties of dyes used in textiles and coatings.
Polymer Chemistry
In polymer science, benzenesulfonic acid derivatives serve as intermediates in the synthesis of sulfonated polymers, which are important for applications such as ion exchange membranes in fuel cells. These polymers exhibit excellent conductivity and mechanical properties, making them suitable for energy applications.
Environmental Chemistry
Water Treatment
The compound has been investigated for its potential use in water treatment processes. Its ability to form complexes with heavy metals can facilitate the removal of contaminants from wastewater. Studies have shown that benzenesulfonic acid derivatives can effectively bind to various metal ions, thus aiding in their precipitation and removal from aqueous solutions.
Biodegradation Studies
Research into the biodegradability of benzenesulfonic acid derivatives is ongoing, with findings suggesting that certain microbial strains can metabolize these compounds. This property is crucial for assessing environmental impact and developing strategies for bioremediation of contaminated sites.
Case Studies
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in their activity. This binding can result in the inhibition or activation of certain biochemical pathways, depending on the context .
Comparison with Similar Compounds
Key Properties :
- Molecular complexity : The compound’s multi-ring system and substituents enhance its stability and electronic properties, making it suitable for applications requiring strong absorbance or catalytic activity.
- Solubility: Likely soluble in polar solvents (e.g., water, ethanol) due to the sulfonic acid group, similar to Methyl Blue .
- Thermal stability : Expected to exhibit a high melting point (>250°C) based on analogous dyes .
Structural Analogues: Triarylmethane Dyes
Methyl Blue (C.I. Acid Blue 93)
- Structure: Disodium salt of a triarylmethane sulfonic acid with bis(sulfophenylamino) groups .
- Applications : Biological staining (nucleic acids, proteins), industrial inks, and textiles.
- Methyl Blue’s absorption maxima (λmax = 600 nm) suggest superior light absorption compared to the target compound, whose spectral data are unspecified .
Table 1: Structural and Functional Comparison
Catalytic Benzenesulfonic Acid Derivatives
Simple Benzenesulfonic Acid
- Structure : Single benzene ring with -SO3H group.
- Applications : Alkylation catalyst (e.g., thiophenic sulfur alkylation with 73% conversion at 85°C) .
- Key Differences: The target compound’s bulky substituents may hinder its catalytic efficiency compared to simpler benzenesulfonic acid, which melts at 44°C and acts as a homogeneous catalyst . Cost-effectiveness: Simple benzenesulfonic acid is more economical than ionic liquids (ILs) for industrial processes .
Table 2: Catalytic Performance Comparison
Diazenyl and Pyrazolyl Derivatives
4-[2-(2,4-Diamino-5-methylphenyl)diazenyl]benzenesulfonic Acid Sodium Salt (CAS 6300-61-4)
- Structure : Diazenyl-linked aromatic system with sulfonic acid.
- Applications: Potential use in dyes or pharmaceuticals.
- Key Differences: The diazenyl group in this compound provides a distinct chromophore, whereas the target compound’s imino-cyclohexadienylidene system may offer broader conjugation for absorbance .
4-[4-[[4-(Dimethylamino)phenyl]methylene]pyrazolyl]benzenesulfonic Acid
- Structure: Pyrazole ring fused with dimethylaminophenyl and sulfonic acid groups.
- Applications : Unspecified, but similar structures are used in sensors or pharmaceuticals.
- Key Differences :
- The pyrazole ring introduces heterocyclic character, differing from the target compound’s all-carbon cyclic system .
Biological Activity
Benzenesulfonic acid derivatives, particularly those with complex substituents such as the compound Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a sulfonic acid group attached to a complex aromatic system, which is crucial for its biological activity. The presence of multiple phenyl and imino groups enhances its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonic acid derivatives. For instance, a series of derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| BS1 | K562 | 0.172 | 144.51 |
| BS3 | PANC-1 | 0.097 | 97.06 |
| BS4 | U-251 | 1.757 | Not specified |
| BS5 | MCF-7 | 4.599 | Not specified |
The most notable findings indicated that compounds like BS3 and BS4 exhibited low toxicity towards normal cells while effectively inhibiting cancer cell proliferation . The mechanism of action appears to involve cell cycle arrest in the G2/M phase, particularly in K562 and U-251 cell lines .
Antimicrobial Activity
The antimicrobial efficacy of benzenesulfonic acid derivatives has also been documented. A study synthesized various derivatives and evaluated their antibacterial properties against common pathogens:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | Pseudomonas spp. | 6.67 mg/mL |
These compounds demonstrated significant antibacterial activity, with some derivatives exhibiting potent effects comparable to established antibiotics . The study emphasized the need for new antimicrobial agents due to rising bacterial resistance .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, certain benzenesulfonamide derivatives have shown promising anti-inflammatory effects. For instance, compounds were tested for their ability to inhibit carrageenan-induced edema in rat models:
| Compound | Edema Inhibition (%) at 1h |
|---|---|
| 4a | 94.69 |
| 4c | 89.66 |
These results suggest that the derivatives could serve as effective anti-inflammatory agents by modulating inflammatory pathways .
Case Studies
- Anticancer Mechanisms : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of key survival signaling pathways such as NF-κB .
- Antimicrobial Resistance : A comparative study on the efficacy of benzenesulfonamide derivatives against resistant strains of bacteria highlighted their potential as novel therapeutic agents in overcoming antibiotic resistance .
- Cardiovascular Effects : Research indicated that certain derivatives could influence perfusion pressure and coronary resistance through calcium channel inhibition, suggesting a dual role in cardiovascular health alongside their antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
